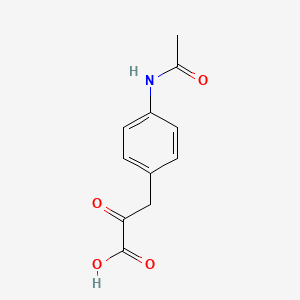
3-(4-Acetamidophenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetamidophenyl)-2-oxopropanoic acid is an organic compound with significant importance in various fields of chemistry and biology It is structurally characterized by an acetamido group attached to a phenyl ring, which is further connected to an oxopropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-oxopropanoic acid typically involves the acetylation of 4-aminophenol followed by a series of chemical transformations. One common method includes the following steps:
Acetylation of 4-aminophenol: 4-aminophenol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetamidophenol.
Oxidation: The 4-acetamidophenol is then oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反应分析
Types of Reactions
3-(4-Acetamidophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, hydroxylated compounds, and other functionalized molecules.
科学研究应用
3-(4-Acetamidophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-(4-Acetamidophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief. The compound may also interact with cellular receptors and signaling pathways, modulating physiological responses.
相似化合物的比较
Similar Compounds
4-Acetamidophenol:
4-Acetamidophenyl acetate: A related compound with similar structural features.
3-(4-Acetamidophenyl)-3-oxopropanoic acid: A structural isomer with different chemical properties.
Uniqueness
3-(4-Acetamidophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
生物活性
3-(4-Acetamidophenyl)-2-oxopropanoic acid, also known as a derivative of acetaminophen, has garnered attention for its potential biological activities. This compound features an acetamido group attached to a phenyl ring and a ketone functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and case analyses.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₃O₄
- Molecular Weight : Approximately 249.25 g/mol
The compound's structure allows for interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application in medicinal chemistry as an antimicrobial agent. The following table summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a mechanism where the compound modulates inflammatory pathways, potentially useful in treating conditions like arthritis or inflammatory bowel disease.
Cytotoxicity
Cytotoxicity studies have revealed that this compound exhibits selective cytotoxic effects on certain cancer cell lines. For instance, it has shown significant activity against ovarian cancer cell lines (SKOV-3 and OVCAR-3) while sparing normal fibroblast cells, indicating a favorable therapeutic index.
Case Study: Ovarian Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on SKOV-3 and OVCAR-3 cell lines. The results indicated:
- Concentration Range : 0.1 µM to 10 µM
- Cell Viability Reduction : Significant reduction in viability at concentrations above 1 µM.
- Mechanism : Induction of apoptosis characterized by chromatin condensation and activation of caspases .
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It may act on specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is insightful to compare it with similar derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-((4-Acetamidophenyl)amino)-4-oxobut-2-enoic acid | Amino acid derivative | Exhibits antimicrobial properties |
| 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid | Hydroxypropanoic acid derivative | Unique due to dichlorophenyl group |
| 3-(4-Acetaminophenyl)-3-oxopropanoic acid | Propanoic acid derivative | Different backbone structure |
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
3-(4-acetamidophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)12-9-4-2-8(3-5-9)6-10(14)11(15)16/h2-5H,6H2,1H3,(H,12,13)(H,15,16) |
InChI 键 |
UCWFFOGFMMGKGY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















